molecular formula C10H7Br2N5O2 B7738960 (E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B7738960
M. Wt: 389.00 g/mol
InChI Key: WPOLPJJTHHOECA-QLKAYGNNSA-N
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Description

(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with a hydrazine derivative, followed by cyclization with a triazine precursor. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is studied for its potential as a building block for more complex molecules and its reactivity in various chemical transformations.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, including its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, this compound may be used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

  • 2,4,6-trisubstituted-1,3,5-triazines
  • Benzylidene hydrazine derivatives
  • Halogenated phenolic compounds

Uniqueness

(E)-3-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazine derivatives.

Properties

IUPAC Name

3-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N5O2/c11-6-1-5(2-7(12)9(6)19)3-13-16-10-15-8(18)4-14-17-10/h1-4,19H,(H2,15,16,17,18)/b13-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOLPJJTHHOECA-QLKAYGNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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